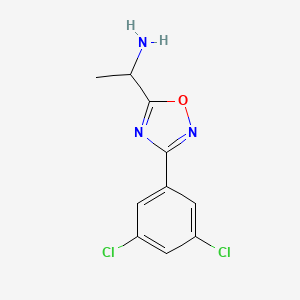
1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,5-dichlorophenyl group attached to the oxadiazole ring, which is further connected to an ethanamine group
Vorbereitungsmethoden
The synthesis of 1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichlorobenzohydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or acetonitrile. The resulting oxadiazole intermediate is then subjected to reductive amination with an appropriate amine, such as ethanamine, to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted oxadiazole derivatives and amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is used as a tool compound in biological studies to investigate the mechanisms of action of various biological pathways and targets.
Wirkmechanismus
The mechanism of action of 1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects. Additionally, it may interact with neurotransmitter receptors in the brain, resulting in neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine can be compared with other similar compounds, such as:
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains a 3,5-dichlorophenyl group and has shown similar biological activities, particularly in the treatment of bacterial infections.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H9Cl2N3O |
|---|---|
Molekulargewicht |
258.10 g/mol |
IUPAC-Name |
1-[3-(3,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C10H9Cl2N3O/c1-5(13)10-14-9(15-16-10)6-2-7(11)4-8(12)3-6/h2-5H,13H2,1H3 |
InChI-Schlüssel |
YDCYLUPVOWLCPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=NO1)C2=CC(=CC(=C2)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


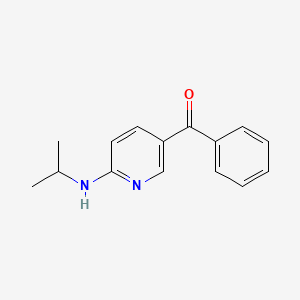
![6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11801960.png)
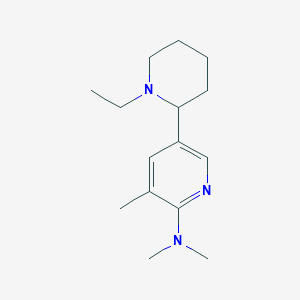
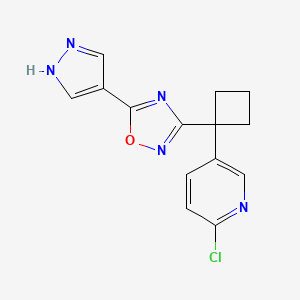

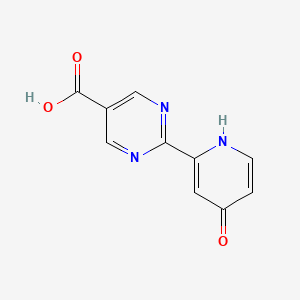


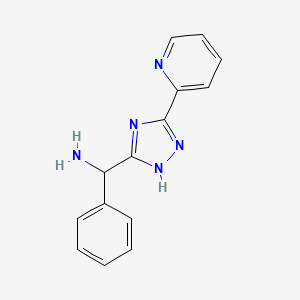
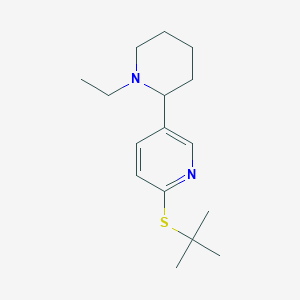
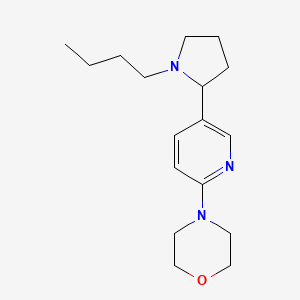

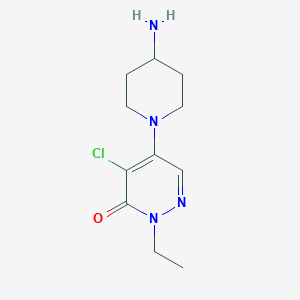
![3-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802053.png)
